PAR-2-Independent Vasorelaxation
In murine aortic rings with perivascular adipose tissue (PVAT), LRGILS-NH2 (50 µM) causes a significant relaxation response that is both PAR-2-independent (occurs in PAR-2-null mice) and mechanistically distinct from the response to the PAR-2 agonist SLIGRL-NH2 (20 µM). The relaxation induced by LRGILS-NH2 was blocked by the K+ channel inhibitor 4-aminopyridine but was insensitive to catalase (which degrades H2O2), whereas SLIGRL-NH2-mediated relaxation was blocked by catalase but not by 4-aminopyridine [1]. Critically, another PAR-2-inactive control, LSIGRL-NH2, failed to induce any relaxation in the same PVAT-containing preparations, highlighting the unique functional profile of LRGILS-NH2 [1].
| Evidence Dimension | Vasorelaxation in PVAT-containing aortic rings |
|---|---|
| Target Compound Data | LRGILS-NH2 (50 µM): Induces relaxation, blocked by 4-aminopyridine, not by catalase |
| Comparator Or Baseline | SLIGRL-NH2 (20 µM): Induces relaxation, blocked by catalase, not by 4-aminopyridine; LSIGRL-NH2: No relaxation |
| Quantified Difference | LRGILS-NH2 relaxation: insensitive to catalase; SLIGRL-NH2 relaxation: catalase-sensitive (P<0.01 for catalase vs. control) [1] |
| Conditions | Murine (TallyHo and C57Bl6) aortic rings with adherent PVAT, pre-contracted with phenylephrine (1 µM), in the presence of L-NAME (100 µM), ODQ (10 µM), and indomethacin (10 µM). |
Why This Matters
This demonstrates that LRGILS-NH2 is not a silent control; it has a specific, quantifiable biological activity that must be accounted for in vascular studies, making it an essential reagent for dissecting PAR-2-dependent vs. independent pathways.
- [1] Li Y, Mihara K, Saifeddine M, Krawetz SA, Hollenberg MD. (2011). Perivascular adipose tissue-derived relaxing factors: release by peptide agonists via proteinase-activated receptor-2 (PAR2) and non-PAR2 mechanisms. Br J Pharmacol. 164(8): 1951-1964. View Source
